molecular formula C9H6Cl2N2 B1326289 2,6-Dichloroquinolin-5-amine CAS No. 607380-28-9

2,6-Dichloroquinolin-5-amine

Cat. No. B1326289
M. Wt: 213.06 g/mol
InChI Key: TVPGXEHODHDXJW-UHFFFAOYSA-N
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Patent
US07408065B2

Procedure details

6-Chloro-5-nitroquinoline 1-oxide (4 g) was added to phosphorus oxychloride (15 mL) at 0° C. The solution was allowed to warm to room temperature and stirred for 12 hours. The excess phosphorus oxychloride was evaporated in vacuo and the residue dissolved in water (100 mL)/dichloromethane (100 mL). The layers were separated and the aqueous layer extracted with dichloromethane (2×50 mL). The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give an oil. The residue was dissolved in ethanol/water (1:1, 80 mL), ammonium chloride (2.8 g) and iron (2.8 g) added. The mixture was stirred at 65° C. for 4 hours, cooled to room temperature and filtered. The resulting solid was suspended in dimethylsulfoxide (50 mL), methanol (50 mL) and aqueous hydrochloric acid added (2M, 100 mL). The resulting solid was removed by filtration and then treated with ether (50 mL) and isohexane (50 mL). Evaporation of the mixture afforded the sub-title compound as a solid (1 g).
Name
6-Chloro-5-nitroquinoline 1-oxide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[N+:8]([O-])=[CH:7][CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:18])=O.[Cl-].[NH4+]>C(O)C.O.[Fe]>[Cl:18][C:7]1[CH:6]=[CH:5][C:4]2[C:3]([NH2:13])=[C:2]([Cl:1])[CH:11]=[CH:10][C:9]=2[N:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
6-Chloro-5-nitroquinoline 1-oxide
Quantity
4 g
Type
reactant
Smiles
ClC=1C(=C2C=CC=[N+](C2=CC1)[O-])[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
ethanol water
Quantity
80 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (100 mL)/dichloromethane (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
STIRRING
Type
STIRRING
Details
The mixture was stirred at 65° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
methanol (50 mL) and aqueous hydrochloric acid added (2M, 100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
ADDITION
Type
ADDITION
Details
treated with ether (50 mL) and isohexane (50 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the mixture

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=2C=CC(=C(C2C=C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.